molecular formula C14H10BrNO2 B11792567 (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol

(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11792567
M. Wt: 304.14 g/mol
InChI Key: JDCVSQZTUZZAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-bromophenylboronic acid with 2-formylbenzo[d]oxazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit the function of certain enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C14H10BrNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2

InChI Key

JDCVSQZTUZZAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.